molecular formula C17H13ClN4O2 B2730821 4-benzoyl-N'-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide CAS No. 338403-57-9

4-benzoyl-N'-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide

Cat. No.: B2730821
CAS No.: 338403-57-9
M. Wt: 340.77
InChI Key: NTVUAASOCPXZMJ-UHFFFAOYSA-N
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Description

4-benzoyl-N’-(6-chloro-2-pyridinyl)-1H-pyrrole-2-carbohydrazide is a synthetic organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N’-(6-chloro-2-pyridinyl)-1H-pyrrole-2-carbohydrazide typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Benzoyl Group: This step involves the acylation of the pyrrole ring using benzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Pyridinyl Group: The 6-chloro-2-pyridinyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Carbohydrazide: This involves the reaction of the intermediate compound with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group on the pyridinyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-benzoyl-N’-(6-chloro-2-pyridinyl)-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzoyl-N’-(2-pyridinyl)-1H-pyrrole-2-carbohydrazide
  • 4-benzoyl-N’-(6-chloro-3-pyridinyl)-1H-pyrrole-2-carbohydrazide

Uniqueness

4-benzoyl-N’-(6-chloro-2-pyridinyl)-1H-pyrrole-2-carbohydrazide is unique due to the specific positioning of the chloro group on the pyridinyl ring, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

4-benzoyl-N'-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2/c18-14-7-4-8-15(20-14)21-22-17(24)13-9-12(10-19-13)16(23)11-5-2-1-3-6-11/h1-10,19H,(H,20,21)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVUAASOCPXZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NNC3=NC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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